molecular formula C11H12ClNO3 B6589582 benzyl N-(3-chloro-2-oxopropyl)carbamate CAS No. 67865-73-0

benzyl N-(3-chloro-2-oxopropyl)carbamate

Cat. No. B6589582
CAS RN: 67865-73-0
M. Wt: 241.7
InChI Key:
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Description

Benzyl N-(3-chloro-2-oxopropyl)carbamate, commonly referred to as BNCC, is a carbamate ester that is used in a variety of scientific research applications. BNCC is an important intermediate in the synthesis of various compounds, is a useful catalyst for organic reactions, and is a valuable tool for studying the mechanism of action of bioactive molecules. Additionally, the advantages and limitations of using BNCC in laboratory experiments will be discussed, and potential future directions for research will be explored.

Scientific Research Applications

BNCC is used in a variety of scientific research applications, including the synthesis of amino acids, peptides, and other organic compounds. BNCC is also used as a catalyst in organic reactions, such as the synthesis of carbohydrates and the hydrolysis of amides. Additionally, BNCC is used to study the mechanism of action of bioactive molecules, such as drugs and hormones.

Mechanism of Action

BNCC acts as a nucleophile, attacking the electrophilic carbon atom of a substrate molecule, resulting in the formation of a carbamate ester. The carbamate ester can then be hydrolyzed to release the substrate molecule, allowing the reaction to proceed.
Biochemical and Physiological Effects
BNCC has been found to have a variety of biochemical and physiological effects. In laboratory experiments, BNCC has been shown to increase the rate of enzyme-catalyzed reactions, inhibit the activity of certain enzymes, and stimulate the growth of certain bacteria. Additionally, BNCC has been found to have anti-inflammatory, antifungal, and antiparasitic properties.

Advantages and Limitations for Lab Experiments

BNCC is a valuable tool for laboratory experiments due to its low cost and ease of synthesis. Additionally, BNCC is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. However, BNCC is not very soluble in water, and its reactivity is limited to certain types of substrates.

Future Directions

The potential future applications of BNCC include the development of new drugs and therapeutic agents, the synthesis of complex organic molecules, and the study of the mechanism of action of bioactive molecules. Additionally, BNCC could be used to develop new methods for the synthesis of amino acids, peptides, and other organic compounds. BNCC could also be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, BNCC could be used to develop new catalysts for organic reactions and to study the mechanism of action of drugs and hormones.

Synthesis Methods

BNCC can be synthesized from benzyl alcohol and 3-chloro-2-oxopropyl chloride in the presence of an acid catalyst. The reaction is typically carried out in an organic solvent such as ethanol or acetone at temperatures ranging from 0 to 50°C. The reaction is generally complete in 1-2 hours and yields a white, crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-(3-chloro-2-oxopropyl)carbamate involves the reaction of benzylamine with 3-chloro-2-oxopropyl isocyanate.", "Starting Materials": [ "Benzylamine", "3-chloro-2-oxopropyl isocyanate" ], "Reaction": [ "Add 3-chloro-2-oxopropyl isocyanate dropwise to a solution of benzylamine in anhydrous dichloromethane at 0°C.", "Stir the reaction mixture at room temperature for 2 hours.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, benzyl N-(3-chloro-2-oxopropyl)carbamate." ] }

CAS RN

67865-73-0

Molecular Formula

C11H12ClNO3

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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